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Compound of Interest

Compound Name: Broussin

Cat. No.: B1208535 Get Quote

Disclaimer: The term "Broussin" does not correspond to a recognized compound in the

scientific literature. This guide presumes the user is referring to Broussonins, a class of

prenylated polyphenols. The information herein pertains to these compounds.

This technical guide provides an in-depth overview of the natural sources, isolation, and

biological activities of Broussonins. It is intended for researchers, scientists, and professionals

in the field of drug development. The guide summarizes key quantitative data, details relevant

experimental methodologies, and visualizes the underlying biochemical pathways and

workflows.

Natural Sources of Broussonins
Broussonins are naturally occurring phenolic compounds primarily isolated from plants

belonging to the genus Broussonetia, a member of the Moraceae family. These plants are

widely distributed across East Asia, including Korea, China, and Japan.[1] The principal

species known to be rich sources of Broussonins and other bioactive constituents are:

Broussonetia kazinoki: A deciduous shrub whose leaves, branches, roots, and fruits have

been used in traditional medicine.[1][2] It is a significant source of Broussonin A, B, and C.[1]

[3][4]

Broussonetia papyrifera(Paper Mulberry): A common plant in the Asia-Pacific region, various

parts of which, including the root, bark, leaves, and fruits, are used in traditional herbal
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medicine.[5] It contains a vast array of over 100 flavonoids and polyphenols, including

Broussonins.[6][7][8]

These compounds are found in various parts of the plants, with the root and bark often

containing higher concentrations.[2][5][9]

Key Bioactive Broussonin Analogs
Several Broussonin analogs have been isolated and characterized, each exhibiting distinct

biological activities. The most studied include Broussonin A, B, C, and E.

Broussonin A & B: Known for their potent anti-angiogenic properties.[10][11]

Broussonin C: A well-documented competitive inhibitor of tyrosinase, a key enzyme in

melanin synthesis.[1]

Broussonin E: Demonstrates significant anti-inflammatory effects.[12][13]

Quantitative Data Summary
The following tables summarize the quantitative data associated with the biological activities of

various Broussonins and related compounds.

Table 1: Tyrosinase Inhibitory Activity
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Compound Source Assay Type
IC50 Value
(µM)

Citation

Broussonin C B. kazinoki
Mushroom
Tyrosinase
(Diphenolase)

0.57 [7]

Kazinol F B. kazinoki

Mushroom

Tyrosinase

(Diphenolase)

26.9 [7]

Kazinol C B. kazinoki

Mushroom

Tyrosinase

(Diphenolase)

1.7 [7]

Kazinol S B. kazinoki

Mushroom

Tyrosinase

(Monophenolase

)

0.43 [7]

| Papyriflavonol A | B. papyrifera | α-Glucosidase Inhibition | 2.1 |[5][8] |

Table 2: Anti-Angiogenic and Anti-Cancer Activities of Broussonin A & B
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Compound Assay Cell Line
Concentrati
on Range
(µM)

Effect Citation

Broussonin
A & B

Cell
Proliferatio
n

HUVECs 0.1 - 10

Dose-
dependent
suppressio
n of VEGF-
A-
stimulated
proliferatio
n

[14]

Broussonin A

& B
Cell Migration HUVECs 0.1 - 10

Dose-

dependent

inhibition of

VEGF-A-

stimulated

migration

[14]

Broussonin A

& B
Cell Invasion HUVECs 0.1 - 10

Dose-

dependent

inhibition of

VEGF-A-

stimulated

invasion

[14]

| Broussonin A & B | Anti-Proliferative | NSCLC, Ovarian Cancer | Not specified | Inhibited

proliferation and invasion of cancer cells |[10][12] |

Table 3: Anti-Inflammatory Activity of Broussonin E
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Compound Assay Cell Line Key Findings Citation

Broussonin E
LPS-Induced
Inflammation

RAW 264.7
(Macrophage)

Suppressed
expression of
pro-
inflammatory
factors (TNF-α,
IL-1β, iNOS,
COX-2)

[13]

| Broussonin E | LPS-Induced Inflammation | RAW 264.7 (Macrophage) | Enhanced expression

of anti-inflammatory factors (IL-10, CD206, Arg-1) |[13] |

Signaling Pathways
Broussonin A and B exert their anti-angiogenic effects by inhibiting the Vascular Endothelial

Growth Factor-A (VEGF-A) / VEGFR-2 signaling cascade.[10][11] This blockade disrupts

downstream pathways including ERK, Akt, p70S6K, and p38MAPK, which are critical for

endothelial cell proliferation, migration, and invasion—key processes in the formation of new

blood vessels.[3][10]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.cjnmcpu.com/supplement/68cb84bc-257c-4903-ba57-cfa590c49811
https://www.cjnmcpu.com/supplement/68cb84bc-257c-4903-ba57-cfa590c49811
https://pmc.ncbi.nlm.nih.gov/articles/PMC8831976/
https://www.benchchem.com/pdf/A_Comparative_Guide_to_the_Biological_Activities_of_Broussonin_A_and_Its_Analogs.pdf
https://www.researchgate.net/publication/357651529_Broussonin_A-_and_B-mediated_inhibition_of_angiogenesis_by_blockade_of_VEGFR-2_signalling_pathways_and_integrin_b1_expression
https://pmc.ncbi.nlm.nih.gov/articles/PMC8831976/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1208535?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


VEGF-A

VEGFR-2

 Binds

p70S6K Akt ERK p38MAPK

Broussonin A / B

 Inhibits

Angiogenesis
(Proliferation, Migration, Invasion)

Click to download full resolution via product page

Broussonin A/B inhibit the VEGFR-2 signaling pathway.

Broussonin E modulates inflammatory responses in macrophages by suppressing pro-

inflammatory pathways and promoting an anti-inflammatory M2 phenotype.[13] It achieves this

by inhibiting the phosphorylation of ERK and p38 MAPK, suppressing the NF-κB pathway, and

activating the JAK2/STAT3 signaling pathway.[13][14]
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Anti-inflammatory mechanism of Broussonin E.

Experimental Protocols
A generalized protocol for the isolation of Broussonins from plant material involves solvent

extraction followed by chromatographic fractionation.
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1. Plant Material Collection
(e.g., B. kazinoki roots)

Dry and pulverize.

2. Solvent Extraction
(e.g., Methanol or Ethanol)

3. Filtration & Concentration
(Yields crude extract)

4. Solvent Partitioning
(e.g., with Chloroform, Ethyl Acetate)

To separate fractions.

5. Column Chromatography
(Silica Gel or Sephadex)
For further separation.

6. Preparative HPLC
For final purification of isolates.

7. Structure Elucidation
(NMR, Mass Spectrometry)

To identify Broussonins.

Click to download full resolution via product page

Generalized workflow for Broussonin isolation.
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Methodology:

Preparation: Air-dry the collected plant material (e.g., root bark of B. papyrifera) and grind it

into a fine powder.

Extraction: Extract the powder with a solvent such as methanol or ethanol at room

temperature, often for an extended period with agitation. Repeat the extraction process

multiple times to ensure maximum yield.

Concentration: Combine the filtrates and evaporate the solvent under reduced pressure to

obtain a crude extract.

Fractionation: Subject the crude extract to liquid-liquid partitioning using solvents of

increasing polarity (e.g., hexane, chloroform, ethyl acetate, and butanol) to separate

compounds based on their polarity.

Chromatography: Isolate individual compounds from the active fractions using various

chromatographic techniques, such as silica gel column chromatography and Sephadex LH-

20 column chromatography.

Purification: Achieve final purification of the Broussonin compounds using preparative High-

Performance Liquid Chromatography (HPLC).

Identification: Elucidate the structure of the purified compounds using spectroscopic

methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

This assay is fundamental for evaluating the skin-whitening potential of compounds like

Broussonin C.[1]

Principle: The assay spectrophotometrically measures the inhibition of mushroom tyrosinase

activity. The enzyme catalyzes the oxidation of L-DOPA to dopaquinone, which can be

monitored by the increase in absorbance at a specific wavelength.

Reagents: Mushroom tyrosinase, L-DOPA, phosphate buffer (pH 6.8), test compound

(Broussonin C), and a positive control (e.g., Kojic acid).

Procedure:
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Prepare a reaction mixture in a 96-well plate containing phosphate buffer and the test

compound at various concentrations.

Add mushroom tyrosinase solution to each well and incubate.

Initiate the reaction by adding L-DOPA solution.

Measure the absorbance at 475 nm at regular intervals using a microplate reader.

Calculate the percentage of inhibition and determine the IC50 value, which is the

concentration of the inhibitor required to reduce enzyme activity by 50%.

This protocol is used to assess the anti-inflammatory effects of compounds like Broussonin E.

[15]

Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10%

FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[15]

Procedure:

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

Pre-treat the cells with various concentrations of the test compound (e.g., Broussonin E)

for 1-2 hours.

Stimulate inflammation by adding lipopolysaccharide (LPS) to the wells (final

concentration typically 1 µg/mL) and incubate for 24 hours.[15]

Nitric Oxide (NO) Measurement: Collect the cell culture supernatant. Determine the

concentration of nitrite, a stable metabolite of NO, using the Griess reagent. Measure

absorbance at 540 nm.[15]

Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-

6) and anti-inflammatory cytokines (e.g., IL-10) in the supernatant using specific ELISA

kits.[12]

Cell Viability: Perform an MTT assay on the remaining cells to ensure that the observed

effects are not due to cytotoxicity of the test compound.[15]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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